![molecular formula C18H15NOS B12878858 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol CAS No. 85725-93-5](/img/structure/B12878858.png)
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is a heterocyclic compound that features a unique fused ring system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol typically involves the construction of the fused ring system through a series of cyclization reactions. One common approach is the condensation of a phenyl-substituted pyrrole with a benzothiazepine precursor under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or toluene, with a catalyst like trifluoroacetic acid to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-one: A closely related compound with a ketone group instead of a hydroxyl group.
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-thiol: Contains a thiol group, which may impart different chemical and biological properties.
Uniqueness
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is unique due to its specific fused ring system and the presence of a hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity.
Properties
CAS No. |
85725-93-5 |
|---|---|
Molecular Formula |
C18H15NOS |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol |
InChI |
InChI=1S/C18H15NOS/c20-17-15-10-6-12-19(15)14-9-4-5-11-16(14)21-18(17)13-7-2-1-3-8-13/h1-12,17-18,20H |
InChI Key |
GTFDCJZEPWQLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


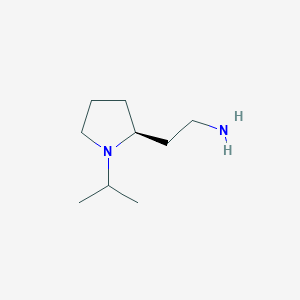
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
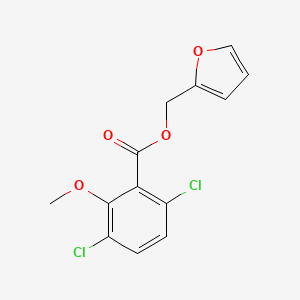
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
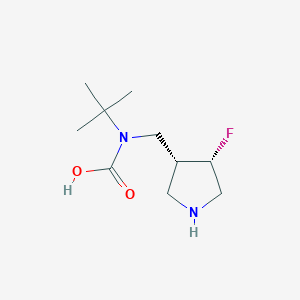


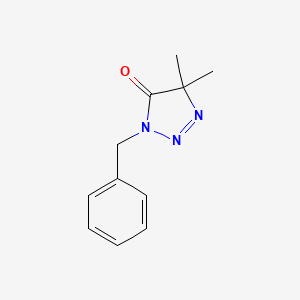
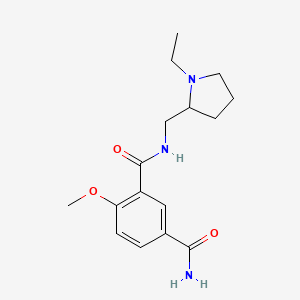
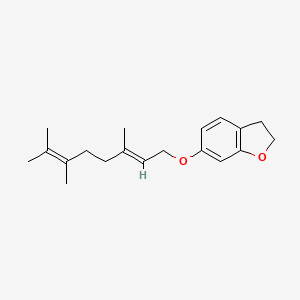
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)
![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)

